3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde
3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
78995-98-9
VCID:
VC0021974
InChI:
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2
SMILES:
CC1=C(C(CCC1)(C)C)C=O
Molecular Formula:
C10H16O
Molecular Weight:
157.26 g/mol
3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde
CAS No.: 78995-98-9
Reference Standards
VCID: VC0021974
Molecular Formula: C10H16O
Molecular Weight: 157.26 g/mol
CAS No. | 78995-98-9 |
---|---|
Product Name | 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde |
Molecular Formula | C10H16O |
Molecular Weight | 157.26 g/mol |
IUPAC Name | 3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde |
Standard InChI | InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 |
Standard InChIKey | MOQGCGNUWBPGTQ-RPIBLTHZSA-N |
Isomeric SMILES | [2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] |
SMILES | CC1=C(C(CCC1)(C)C)C=O |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=O |
Synonyms | 6,6-Dimethyl-2-(methyl-d3)-1-cyclohexene-3,3-d2-1-carboxaldehyde; Pentadeuterio-β-cyclocitral; |
PubChem Compound | 12305384 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume